Target Class Differentiation: PrCP Inhibition vs. Serotonergic Activity in Piperazine Analogs
The target compound is annotated as a prolylcarboxypeptidase (PrCP) inhibitor according to the IDRBLab therapeutic target database, distinguishing it from structurally proximate quinoxaline-methanone analogs such as QCF-3 and 4a, which are functionally characterized as 5-HT3 receptor antagonists [1][2]. Direct binding or functional assay data for the target compound at PrCP versus the 5-HT3 receptor are not publicly available, placing this evidence at the class-inference level.
| Evidence Dimension | Primary proposed therapeutic target |
|---|---|
| Target Compound Data | Annotated as PrCP inhibitor (no public IC50/Ki) |
| Comparator Or Baseline | QCF-3: 5-HT3 receptor antagonist (pA2 = 7.3); 4a: 5-HT3 receptor antagonist (pA2 > ondansetron, 6.9) |
| Quantified Difference | Qualitative target divergence: PrCP (metabolic) vs. 5-HT3 (neuronal); no direct affinity comparison possible |
| Conditions | Database annotation (IDRBLab) for target compound; in vitro functional assays (guinea pig ileum) for comparators |
Why This Matters
Scientific selection for PrCP-related metabolic disease research (obesity, diabetes) is not served by 5-HT3-targeted analogs, even if the quinoxaline-methanone core is shared.
- [1] IDRBLab Drug Information. Drug ID D0R3WH: Piperidinyl pyrazole derivative 3. Company: MERCK SHARP & DOHME CORP. Target: Prolylcarboxypeptidase (PRCP). View Source
- [2] Kaur, H., et al. (2015). Antidepressant-like activity of (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a), a novel 5-HT3 receptor antagonist: an investigation in behaviour-based rodent models of depression. Indian Journal of Pharmacology, 47(5), 503-508. View Source
